4-tert-butyl-N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-tert-butylbenzohydrazide with 4-ethoxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide
- 4-tert-butyl-N’-[(E)-(4-(3-fluoropropoxy)phenyl)methylidene]benzohydrazide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially distinct applications compared to similar compounds .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-24-18-12-6-15(7-13-18)14-21-22-19(23)16-8-10-17(11-9-16)20(2,3)4/h6-14H,5H2,1-4H3,(H,22,23)/b21-14+ |
InChI Key |
DOUKEZHLOAPTBY-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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